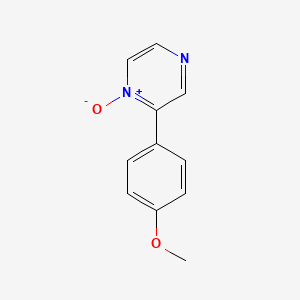
2-(4-methoxyphenyl)pyrazine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)pyrazine N-oxide is an organic compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)pyrazine N-oxide typically involves the oxidation of 2-(4-methoxyphenyl)pyrazine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)pyrazine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyrazine derivatives, while reduction can regenerate the parent pyrazine.
科学的研究の応用
2-(4-Methoxyphenyl)pyrazine N-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
作用機序
The mechanism of action of 2-(4-methoxyphenyl)pyrazine N-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Phenazines: Known for their antimicrobial and antitumor activities.
Pyridazines: Used in medicinal chemistry for their diverse biological activities.
Piperazines: Widely employed in pharmaceuticals for their therapeutic properties
Uniqueness
2-(4-Methoxyphenyl)pyrazine N-oxide is unique due to the presence of both the methoxy group and the N-oxide functionality. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
922525-03-9 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-9(3-5-10)11-8-12-6-7-13(11)14/h2-8H,1H3 |
InChIキー |
GIYFBXYHTNOMPJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=[N+](C=CN=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)

![{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane](/img/structure/B14196853.png)
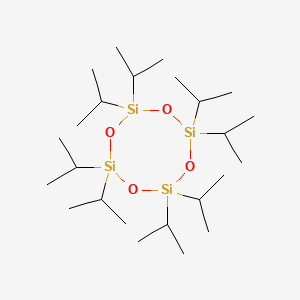
![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
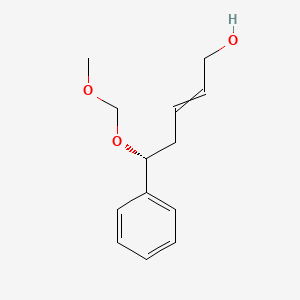
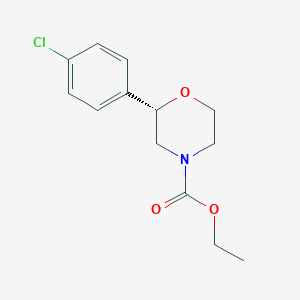
![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)

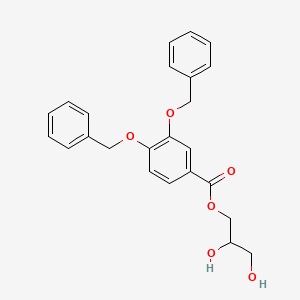
![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
